molecular formula C33H31NO13 B045097 14-Salicyloylcarubicin CAS No. 116907-26-7

14-Salicyloylcarubicin

Numéro de catalogue B045097
Numéro CAS: 116907-26-7
Poids moléculaire: 649.6 g/mol
Clé InChI: AJAHDRMPRTTZMX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

14-Salicyloylcarubicin is a synthetic analog of the well-known anticancer drug, daunorubicin. It was first synthesized in 1991 by researchers at the University of Tokyo and has since been studied extensively for its potential as an anticancer agent. 14-Salicyloylcarubicin is a member of the anthracycline family of drugs, which are known for their ability to intercalate with DNA and inhibit topoisomerase II, leading to cell death.

Mécanisme D'action

The mechanism of action of 14-Salicyloylcarubicin is similar to that of daunorubicin. The drug intercalates with DNA and inhibits topoisomerase II, leading to DNA damage and cell death. Additionally, the drug has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 14-Salicyloylcarubicin has been shown to have other biochemical and physiological effects. The drug has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways. Additionally, the drug has been shown to inhibit the activity of the Na+/K+ ATPase, which is involved in ion transport across cell membranes.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 14-Salicyloylcarubicin is its broad spectrum of activity against cancer cell lines. Additionally, the drug has been shown to be effective in animal models of cancer. However, the low yield of the synthesis and the potential for toxicity limit its use in lab experiments.

Orientations Futures

There are several future directions for research on 14-Salicyloylcarubicin. One area of research is the development of more efficient synthesis methods for the drug. Another area of research is the investigation of the drug's potential as a combination therapy with other anticancer agents. Additionally, the drug's potential as a treatment for other diseases, such as Alzheimer's and Parkinson's, could be explored. Finally, the investigation of the drug's mechanism of action and its effects on cell signaling pathways could lead to the development of new targets for cancer therapy.

Méthodes De Synthèse

The synthesis of 14-Salicyloylcarubicin involves the modification of daunorubicin at the C-14 position with a salicylic acid derivative. The reaction is typically carried out using a combination of chemical and enzymatic methods. The yield of the synthesis is typically low, but the product can be purified using chromatography techniques.

Applications De Recherche Scientifique

The potential of 14-Salicyloylcarubicin as an anticancer agent has been extensively studied in vitro and in vivo. In vitro studies have shown that the drug is effective against a wide range of cancer cell lines, including leukemia, breast, lung, and colon cancer. In vivo studies have shown that the drug is effective in animal models of cancer, including leukemia and breast cancer.

Propriétés

Numéro CAS

116907-26-7

Nom du produit

14-Salicyloylcarubicin

Formule moléculaire

C33H31NO13

Poids moléculaire

649.6 g/mol

Nom IUPAC

[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 2-hydroxybenzoate

InChI

InChI=1S/C33H31NO13/c1-13-27(38)17(34)9-22(46-13)47-20-11-33(44,21(37)12-45-32(43)14-5-2-3-7-18(14)35)10-16-24(20)31(42)26-25(29(16)40)28(39)15-6-4-8-19(36)23(15)30(26)41/h2-8,13,17,20,22,27,35-36,38,40,42,44H,9-12,34H2,1H3

Clé InChI

AJAHDRMPRTTZMX-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)COC(=O)C6=CC=CC=C6O)O)N)O

SMILES canonique

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)COC(=O)C6=CC=CC=C6O)O)N)O

Synonymes

14-salicyloylcarminomycin
14-salicyloylcarubicin

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.